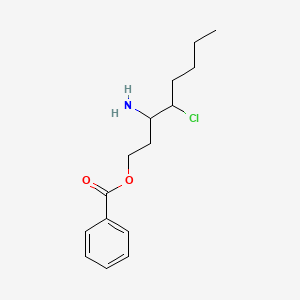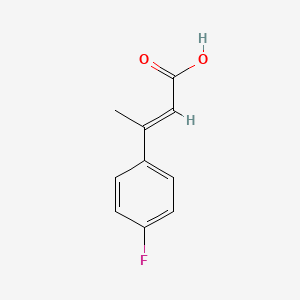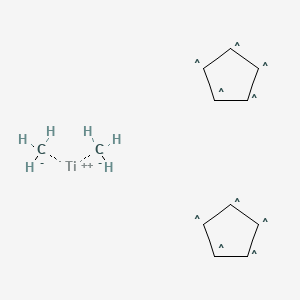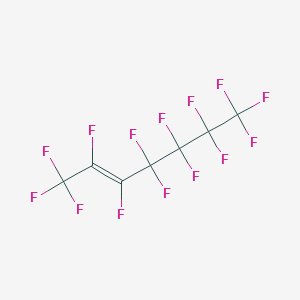
IRON TITANATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron Titanate, denoted by the chemical formula Fe2TiO5, is a fascinating material known for its wide-ranging applications and unique properties . It belongs to the family of titanates and is characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O) .
Synthesis Analysis
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation . There are several common methods employed, each with its own set of advantages and considerations . These include the Solid-State Reaction Method, Solvothermal Method, and Hydrothermal Method . A novel sol–gel method has also been reported, which uses Fe (NO 3) 3 ·9H 2 O, Ti (OC 4 H 9) 4 (TNBT), and glucose without adding an external surfactant .Molecular Structure Analysis
Iron titanate is a complex structured compound that exhibits an intricate configuration of its constituent atoms . The iron and titanium ions are interspersed within an oxide lattice, creating a fascinating structure . One of the key aspects of this structure is the interaction between the ions, leading to magnetic and electrical properties that are significantly exploited in various technological applications .Chemical Reactions Analysis
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation . The synthesis methods can influence the atomic structure and morphology of the material, which in turn affects its magnetic properties and electrical conductivity .Physical And Chemical Properties Analysis
Iron titanate possesses a distinct set of physical properties that make it a material of interest in many fields . It has a dark brown to black coloration and is generally found in powder form for industrial uses . Its magnetic properties and electrical conductivity primarily depend on its precise atomic structure and morphology, which can be tuned according to specific synthesis methods .Safety And Hazards
Iron Titanate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this substance .
Direcciones Futuras
As with many advanced materials, ongoing research into iron titanate seeks to better understand its properties, improve its synthesis methods, and widen its application potential . The development of iron-rich titanate nanostructures has been continuously studied . The presence of iron brings modifications to the titanate-based structures, causing an improvement to the optical and photocatalytic properties .
Propiedades
Número CAS |
1310-39-0 |
|---|---|
Nombre del producto |
IRON TITANATE |
Fórmula molecular |
Fe2O5Ti |
Peso molecular |
239.55 |
Sinónimos |
IRON TITANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



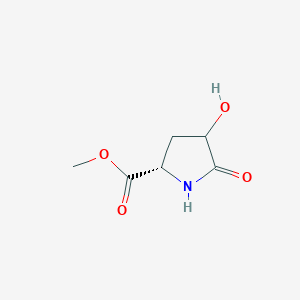
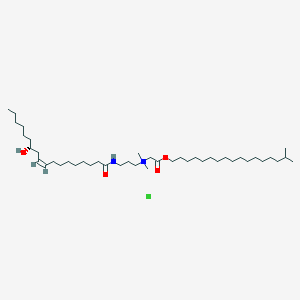
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
